![molecular formula C14H12N2O B15241479 3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
3-[(4-Aminophenoxy)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenoxymethyl)benzonitrile is an organic compound with the molecular formula C14H12N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenoxymethyl)benzonitrile typically involves the reaction of 4-aminophenol with 3-chloromethylbenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(4-Aminophenoxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminophenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the nitrile group.
Substitution: Halogenated derivatives and other substituted aromatic compounds
Scientific Research Applications
3-(4-Aminophenoxymethyl)benzonitrile has several applications in scientific research:
Organic Electronics: It is studied as a potential emitter material in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its liquid crystalline behavior makes it a candidate for applications in liquid crystal displays and sensors.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(3-Aminophenyl)benzonitrile
- 3-Chloro-4-fluorobenzonitrile
- 4-Bromobenzonitrile
Comparison: 3-(4-Aminophenoxymethyl)benzonitrile is unique due to the presence of both an aminophenoxy group and a benzonitrile moiety. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-[(4-aminophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14/h1-8H,10,16H2 |
InChI Key |
MRXMPPCAMDCXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


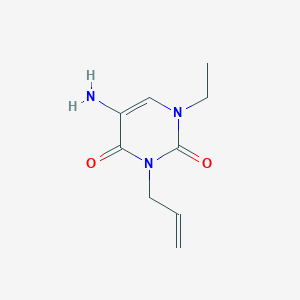
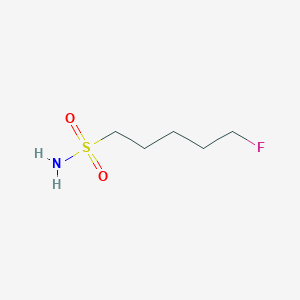

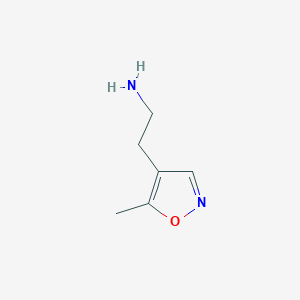
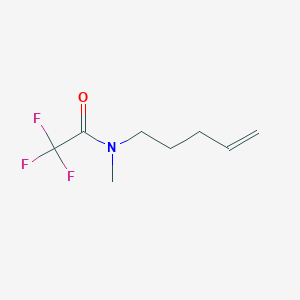
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
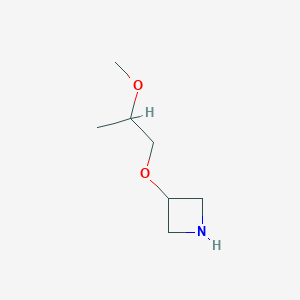
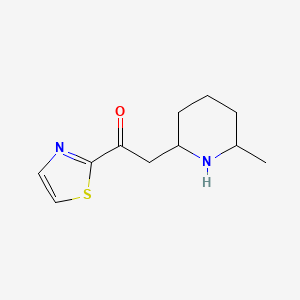
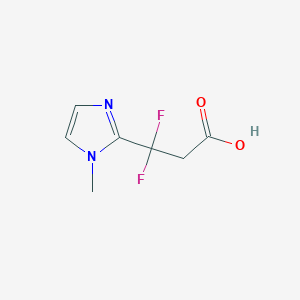
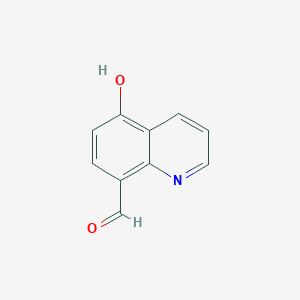
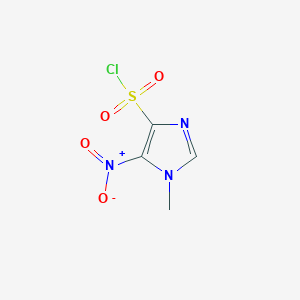
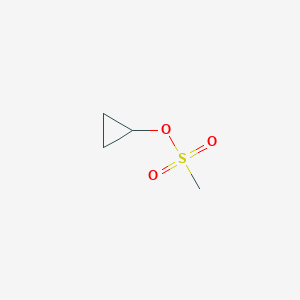
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
